3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Overview
Description
The compound “3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid” is a molecular entity with the formula C12H7Cl2NO3S . It is also known as (S)-2-[(2,6-dichlorobenzoyl)amino] succinic acid (AA6), an inhibitor of alpha-ketoglutarate dehydrogenase . This compound can slow down breast cancer metastasis by enhancing the production of nitric oxide (NO) and subsequently increasing the expression of NO-sensitive anti-metastatic miRNA 200 .
Scientific Research Applications
- 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth .
- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating key inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
- Studies suggest that 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid possesses antibacterial and antifungal activity. It could be explored as a potential agent against drug-resistant pathogens .
- The compound’s sulfur-containing group allows it to chelate metal ions. Metal chelators have applications in treating heavy metal poisoning, as well as in cancer therapy (e.g., by inhibiting metal-dependent enzymes) .
- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, damaging cancer cells. Researchers have investigated this compound as a potential photosensitizer for PDT .
- Thiophene derivatives like this compound have interesting electronic properties. They can be used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Their π-conjugated systems make them valuable in materials science .
Anticancer Properties
Anti-Inflammatory Activity
Antibacterial and Antifungal Properties
Metal Chelation
Photodynamic Therapy (PDT)
Organic Electronics
Mechanism of Action
Target of Action
The primary target of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is the Genome polyprotein . This protein plays a crucial role in various biological processes.
Mode of Action
It is known to interact with its target, the genome polyprotein . The interaction between the compound and its target may result in changes that affect the function of the protein.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its interaction with the Genome polyprotein . .
properties
IUPAC Name |
3-[(2,6-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOOAWVOZGCQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165234 | |
Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666732 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
CAS RN |
866152-24-1 | |
Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866152-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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